![molecular formula C18H18F2N2O3S2 B2812825 (Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide CAS No. 955225-79-3](/img/structure/B2812825.png)

(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

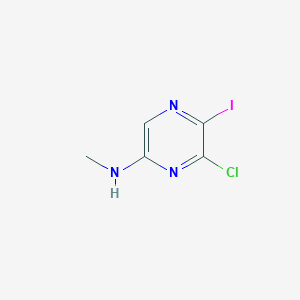

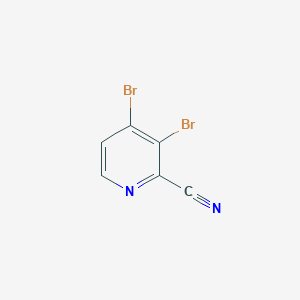

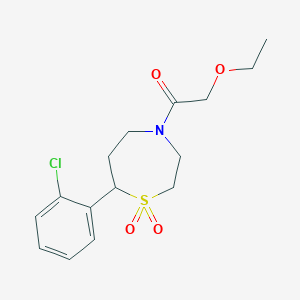

“(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide” is a chemical compound that belongs to the class of benzo[d]thiazol-2(3H)-ones . These compounds are known for their wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .

Synthesis Analysis

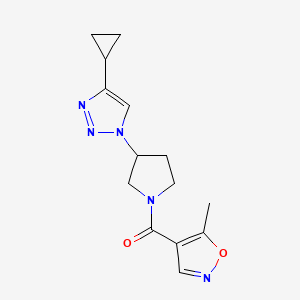

The synthesis of benzo[d]thiazol-2(3H)-ones involves a reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions . The intermediate 2-(2-bromoethoxy)benzo[d]thiazole is synthesized and undergoes a nucleophilic substitution reaction with 1,2-dibromoethane .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-ones includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazol-2(3H)-ones include a nucleophilic substitution reaction with 1,2-dibromoethane .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2(3H)-ones are influenced by their molecular structure. They are typically white or colorless solids that are highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Photodynamic Therapy Application

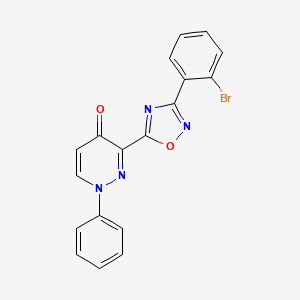

A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups including Schiff base highlighted their potential in photodynamic therapy (PDT). These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

DNA Binding and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes demonstrated their significant DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes exhibit a varied propensity for binding to calf thymus DNA and have shown promising antiproliferative activity against human tumor cells, suggesting their potential use in developing new anticancer agents (González-Álvarez et al., 2013).

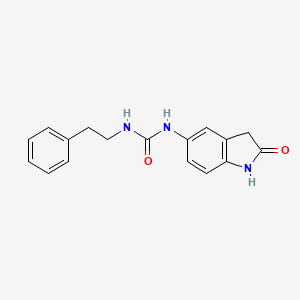

Antimicrobial and Antiproliferative Agents

The synthesis and characterization of N-ethyl-N-methylbenzenesulfonamide derivatives revealed their effectiveness as antimicrobial and antiproliferative agents. These compounds were tested against human cell lines, including alveolar adenocarcinoma carcinoma (lung) and liver carcinoma, showing significant cytotoxic activity, which underscores their potential in medical research for treating various diseases (Abd El-Gilil, 2019).

Orientations Futures

Propriétés

IUPAC Name |

(NZ)-N-[3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2-ylidene]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O3S2/c1-3-25-9-8-22-17-15(20)10-13(19)11-16(17)26-18(22)21-27(23,24)14-6-4-12(2)5-7-14/h4-7,10-11H,3,8-9H2,1-2H3/b21-18- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXKPPVXAQCPJZ-UZYVYHOESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2SC1=NS(=O)(=O)C3=CC=C(C=C3)C)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCN\1C2=C(C=C(C=C2S/C1=N\S(=O)(=O)C3=CC=C(C=C3)C)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate](/img/structure/B2812743.png)

![N-(2,4-difluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2812744.png)

![N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2812748.png)

![Methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]pyridine-4-carboxylate](/img/structure/B2812755.png)

![4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2812756.png)

![3-sec-butyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2812757.png)

![3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2812760.png)

![6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B2812761.png)